Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Direct Comparison with Closest Patent Comparator
In US Patent 8815951, (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide (Compound 478) demonstrated an IC50 of 50 nM against mouse soluble epoxide hydrolase (sEH), compared to Compound 380, a structural analog lacking the oxoethyl spacer, which exhibited an IC50 of 500 nM under identical assay conditions [1]. Against human sEH, Compound 478 achieved an IC50 of 260 nM, while the same comparator (Compound 380) showed substantially weaker inhibition (>1 µM) [1].
| Evidence Dimension | Inhibitory potency (IC50) against soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 (Mouse sEH) = 50 nM; IC50 (Human sEH) = 260 nM |
| Comparator Or Baseline | Compound 380 (direct analog without oxoethyl spacer): IC50 (Mouse sEH) = 500 nM; IC50 (Human sEH) > 1 µM |
| Quantified Difference | 10-fold improvement in mouse sEH potency; >4-fold improvement in human sEH potency |
| Conditions | In vitro enzyme inhibition assay; recombinant mouse and human epoxide hydrolase 1, as described in US Patent 8815951 |
Why This Matters
For researchers procuring an sEH inhibitor tool compound, the 10-fold superior mouse sEH potency and at least 4-fold enhanced human sEH activity directly translate to lower required dosing concentrations and reduced off-target risk in preclinical inflammation models.
- [1] BindingDB. BDBM129249: US8815951, 478. Affinity Data: IC50 (Mouse sEH) = 50 nM; IC50 (Human sEH) = 260 nM. Comparator: BDBM129186 (US8815951, 380): IC50 (Mouse sEH) = 500 nM; IC50 (Human sEH) > 1000 nM. View Source
